Cas no 69306-89-4 (Diploceline)

ディプロセリン(Diploceline)は、高純度の有機化合物であり、主に医薬品中間体や特殊化学材料として利用される。その分子構造は安定性に優れ、反応性が制御しやすいため、精密合成プロセスにおいて高い再現性を発揮する。特筆すべきは、選択的な官能基変換が可能な点で、複雑な化合物の合成効率を向上させる。また、適度な極性を有するため、各種溶媒への溶解性が良好であり、実験条件の設計幅が広い。熱的安定性にも優れ、高温反応下でも分解が少ないことが確認されている。これらの特性から、学術研究から産業用途まで幅広く採用されている。

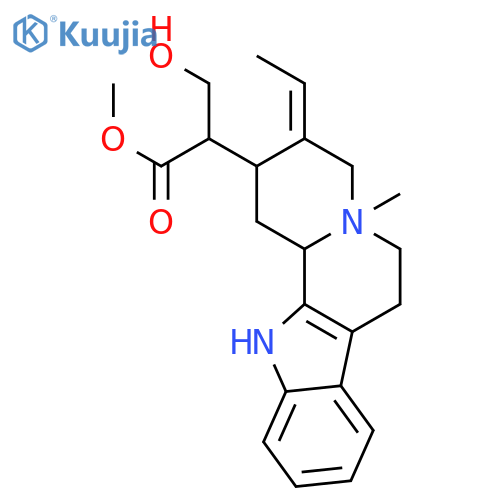

Diploceline structure

Diploceline 化学的及び物理的性質

名前と識別子

-

- Indolo[2,3-a]quinolizinium,3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-2-[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]-5-methyl-,(3E,4a)- (9CI)

- DIPLOCELINE

- Indolo[2,3-a]quinolizinium,3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-2-[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]-5-methyl-,(3E

- Corynanium, 19,20-didehydro-16-(hydroxymethyl)-17-methoxy-4-methyl-17-oxo-, (4alpha,19E)-

- NSC 325312

- 69306-89-4

- methyl 2-[(3Z)-3-ethylidene-5-methyl-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxypropanoate

- Diploceline

-

- インチ: InChI=1S/C22H29N2O3/c1-4-14-12-24(2)10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-25)22(26)27-3/h4-8,17-18,20,23,25H,9-13H2,1-3H3/q+1/b14-4+

- InChIKey: MOOPNKBUQLUWAB-LNKIKWGQSA-N

- ほほえんだ: CC=C1C[N+]2(CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34)C

計算された属性

- せいみつぶんしりょう: 369.21800

- どういたいしつりょう: 369.21781779g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 606

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 62.3Ų

じっけんとくせい

- PSA: 62.32000

- LogP: 2.91820

Diploceline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E891430-0.5mg |

Diploceline |

69306-89-4 | 0.5mg |

$ 400.00 | 2022-06-05 | ||

| TRC | E891430-25mg |

Diploceline |

69306-89-4 | 25mg |

$ 23000.00 | 2023-09-07 | ||

| TRC | E891430-.5mg |

Diploceline |

69306-89-4 | 5mg |

$483.00 | 2023-05-18 | ||

| TRC | E891430-2.5mg |

Diploceline |

69306-89-4 | 2.5mg |

$2228.00 | 2023-05-18 |

Diploceline 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

69306-89-4 (Diploceline) 関連製品

- 1245-00-7(Sitsirikine)

- 975-77-9(6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-)

- 113973-31-2((Z)-Akuammidine)

- 6519-27-3(Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-)

- 60314-89-8(Geissoschizine methyl ether)

- 639-36-1(Akuammidine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量